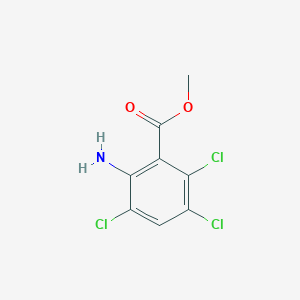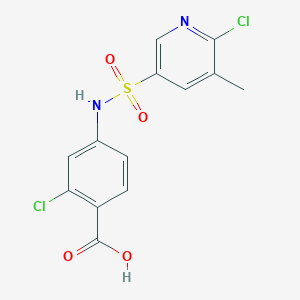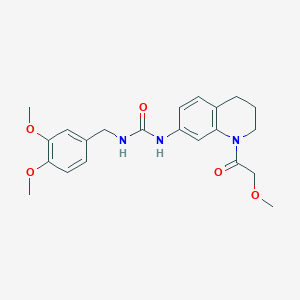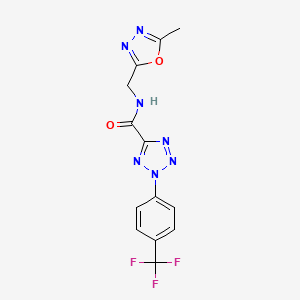
(2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-3-(3-Bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C16H13BrO2 . It’s a type of chalcone derivative, which are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a central enone moiety (prop-2-en-1-one) flanked by a 3-bromophenyl group and a 4-ethoxyphenyl group . This structure is likely to influence its physical and chemical properties, as well as its potential biological activities.Physical And Chemical Properties Analysis
This compound has a molecular weight of 317.18 . The density is predicted to be 1.378±0.06 g/cm3, and the boiling point is predicted to be 450.5±45.0 °C . Unfortunately, the melting point, flash point, and other physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique
Nonlinear Optical Properties
- Third-order Nonlinear Optical Studies : A study by Mathew et al. (2019) examined the nonlinear optical properties of a related chalcone derivative using the Z-scan technique and density functional theory (DFT) methods. This research is significant for understanding the potential applications of such compounds in nonlinear optical devices (Mathew, Salian, Joe, & Narayana, 2019).
- Vibrational Spectroscopy for NLO Device Fabrication : Singh et al. (2019) characterized the same compound for its potential in nonlinear optical (NLO) device applications. Their findings, based on experimental and theoretical techniques, suggest that the compound is a promising candidate for NLO materials (Singh et al., 2019).
Molecular Structure and Crystal Packing
- Crystal Structure Analysis : Research by Fun et al. (2008) detailed the molecular and crystal structure of the compound. This information is vital for understanding its physical and chemical properties (Fun, Patil, Dharmaprakash, & Chantrapromma, 2008).
Potential for Semiconductor Devices
- Charge Transport Properties : Shkir et al. (2019) explored the charge transport properties of similar chalcone derivatives. Their findings are essential for potential applications in semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Biological Applications
- Antiviral Potential : A study by Almeida-Neto et al. (2020) explored the potential interactions of chalcones with protein targets in SARS-CoV-2, suggesting possible antiviral applications (Almeida-Neto et al., 2020).
- Chemical, Physical, and Biological Assets : Vasanthi et al. (2020) investigated a chalcone derivative's various properties, including its antibacterial, antifungal, and antioxidant activities (Vasanthi, Jonathan, Sathya, Revathi, & Usha, 2020).
Orientations Futures
This compound, like other chalcones, may have potential applications in various fields due to its structural features . For instance, it could be investigated for potential biological activities, such as antimicrobial or anticancer effects. Additionally, its physical and chemical properties could be further studied to understand its reactivity and potential uses in chemical synthesis.
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO2/c1-2-20-16-9-7-14(8-10-16)17(19)11-6-13-4-3-5-15(18)12-13/h3-12H,2H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBTZCMKABTPIL-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2421654.png)
![N-(2-methoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2421655.png)

![Diethyl 3-methyl-5-(2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2421660.png)
![methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2421661.png)
![3,4-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2421662.png)




![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2421669.png)
![N-(furan-2-ylmethyl)-6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2421672.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2421677.png)
